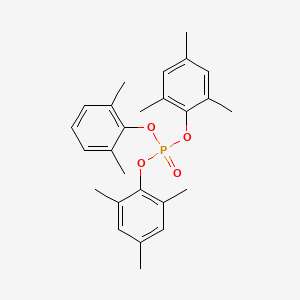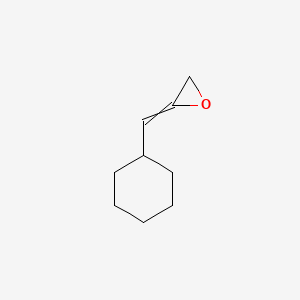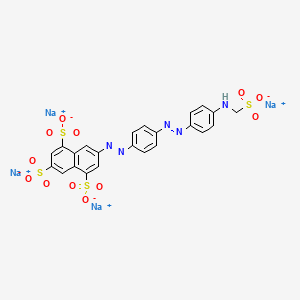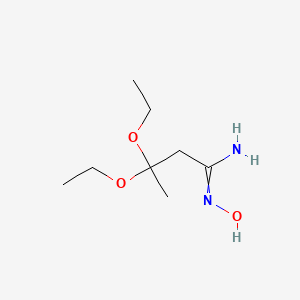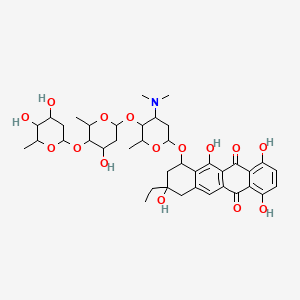
10-Descarbomethoxy marcellomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Descarbomethoxy marcellomycin is a derivative of the anthracycline antibiotic marcellomycin. Anthracyclines are a class of drugs used in cancer chemotherapy derived from Streptomyces bacterium. The removal of the carbomethoxy group at position 10 distinguishes this compound from its parent compound, marcellomycin . This modification significantly impacts its DNA binding ability and antitumor activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Descarbomethoxy marcellomycin involves the selective removal of the carbomethoxy group from marcellomycin. This can be achieved through hydrolysis under acidic or basic conditions. The reaction typically involves the use of strong acids like hydrochloric acid or strong bases like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Streptomyces species to produce marcellomycin, followed by chemical modification to remove the carbomethoxy group. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 10-Descarbomethoxy marcellomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anthracycline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracycline compounds .
科学研究应用
10-Descarbomethoxy marcellomycin has several scientific research applications:
作用机制
The mechanism of action of 10-Descarbomethoxy marcellomycin involves intercalation into DNA, disrupting the function of topoisomerase II, an enzyme critical for DNA replication and transcription . This leads to the inhibition of nucleolar preribosomal RNA synthesis, ultimately causing cell death . The removal of the carbomethoxy group reduces its DNA binding ability, which correlates with a decrease in antitumor activity .
相似化合物的比较
Marcellomycin: The parent compound with a carbomethoxy group at position 10.
Rudolfomycin: Another anthracycline with similar structural features.
Aclacinomycin A: A related anthracycline with high antitumor activity and reduced cardiotoxicity.
Uniqueness: 10-Descarbomethoxy marcellomycin is unique due to the absence of the carbomethoxy group, which significantly impacts its DNA binding ability and antitumor activity. This makes it a valuable compound for studying the structure-activity relationships of anthracyclines .
属性
CAS 编号 |
70135-18-1 |
|---|---|
分子式 |
C40H53NO15 |
分子量 |
787.8 g/mol |
IUPAC 名称 |
7-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H53NO15/c1-7-40(50)14-19-10-20-31(37(49)33-23(43)9-8-22(42)32(33)35(20)47)36(48)30(19)26(15-40)54-27-11-21(41(5)6)38(17(3)52-27)55-29-13-25(45)39(18(4)53-29)56-28-12-24(44)34(46)16(2)51-28/h8-10,16-18,21,24-29,34,38-39,42-46,48,50H,7,11-15H2,1-6H3 |
InChI 键 |
XXXOZKHMRPFXLH-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



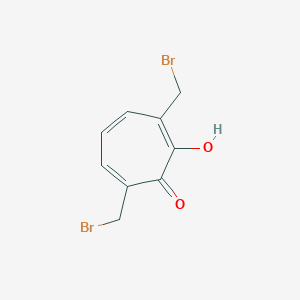

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

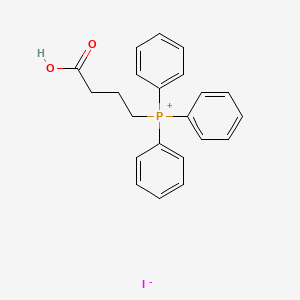
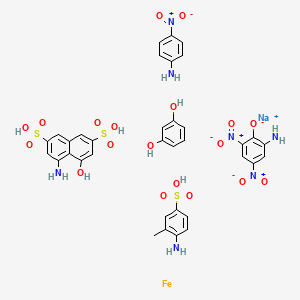
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
